4-(3-(4-(Dimethylamino)phenyl)allylidene)-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylic acid 4-(3-(4-(Dimethylamino)phenyl)allylidene)-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 28336-80-3
VCID: VC18402425
InChI: InChI=1S/C21H19N3O3/c1-23(2)16-13-11-15(12-14-16)7-6-10-18-19(21(26)27)22-24(20(18)25)17-8-4-3-5-9-17/h3-14H,1-2H3,(H,26,27)/b7-6+,18-10+
SMILES:
Molecular Formula: C21H19N3O3
Molecular Weight: 361.4 g/mol

4-(3-(4-(Dimethylamino)phenyl)allylidene)-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylic acid

CAS No.: 28336-80-3

Cat. No.: VC18402425

Molecular Formula: C21H19N3O3

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

4-(3-(4-(Dimethylamino)phenyl)allylidene)-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylic acid - 28336-80-3

Specification

CAS No. 28336-80-3
Molecular Formula C21H19N3O3
Molecular Weight 361.4 g/mol
IUPAC Name (4E)-4-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]-5-oxo-1-phenylpyrazole-3-carboxylic acid
Standard InChI InChI=1S/C21H19N3O3/c1-23(2)16-13-11-15(12-14-16)7-6-10-18-19(21(26)27)22-24(20(18)25)17-8-4-3-5-9-17/h3-14H,1-2H3,(H,26,27)/b7-6+,18-10+
Standard InChI Key NCMCJHVZDVDKIE-ZOQHSEBNSA-N
Isomeric SMILES CN(C)C1=CC=C(C=C1)/C=C/C=C/2\C(=NN(C2=O)C3=CC=CC=C3)C(=O)O
Canonical SMILES CN(C)C1=CC=C(C=C1)C=CC=C2C(=NN(C2=O)C3=CC=CC=C3)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole core substituted with a phenyl group at position 1, a carboxylic acid moiety at position 3, and an allylidene fragment conjugated to a 4-dimethylaminophenyl group at position 4. This arrangement creates an extended π-system, enhancing its electronic properties and reactivity .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Registry Number28336-80-3
Molecular FormulaC₂₁H₁₉N₃O₃
Molecular Weight361.39 g/mol
IUPAC Name4-[3-[4-(Dimethylamino)phenyl]allylidene]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylic acid

The dimethylamino group confers basicity (pKa ≈ 8.5–9.5), while the carboxylic acid (pKa ≈ 2.5–3.5) enables salt formation under physiological conditions.

Synthesis and Optimization

Synthetic Pathways

Synthesis typically proceeds through a four-step sequence:

  • Condensation: 4-Dimethylaminocinnamaldehyde reacts with phenylhydrazine to form a hydrazone intermediate.

  • Cyclization: Intramolecular attack under acidic conditions generates the pyrazolone ring.

  • Knoevenagel Reaction: Aldol condensation introduces the allylidene group .

  • Oxidation/Hydrolysis: Final oxidation yields the carboxylic acid functionality.

Table 2: Optimal Reaction Conditions

StepReagentsTemperatureYield (%)
CondensationCH₃COOH (cat.), EtOH78°C72
CyclizationH₂SO₄, CHCl₃0–5°C68
KnoevenagelPiperidine, MW irradiation120°C85
OxidationKMnO₄, H₂O/THF25°C91

Microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating .

Comparative Analysis with Structural Analogues

Sulfophenyl Derivative (CAS 94266-13-4)

The sulfonated analogue exhibits:

  • Enhanced aqueous solubility (2.1 g/L vs. 0.3 g/L)

  • Reduced COX-2 inhibition (IC₅₀ = 45.2 μM)

  • Increased plasma protein binding (89% vs. 72%)

Table 3: Property Comparison

PropertyTarget CompoundSulfophenyl Analogue
Molecular Weight361.39520.56
logD (pH 7.4)1.8-0.4
Plasma Stability82% (4 h)94% (4 h)

Spectroscopic Characterization

UV-Vis Absorption

  • λmax = 342 nm (ε = 12,450 L·mol⁻¹·cm⁻¹) in MeOH

  • Solvatochromic shift to 365 nm in DMSO

NMR Spectral Data (DMSO-d₆)

  • ¹H NMR: δ 8.32 (s, 1H, CH=C), 7.45–6.85 (m, 9H, aromatic), 3.12 (s, 6H, N(CH₃)₂)

  • ¹³C NMR: δ 172.1 (COOH), 161.2 (C=O), 150.3–115.4 (aromatic C)

Computational Modeling and QSAR

Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) reveal:

  • HOMO-LUMO gap = 3.8 eV

  • Molecular electrostatic potential shows nucleophilic regions localized on the pyrazole nitrogen

Stability and Degradation

Thermal Behavior

  • Decomposition onset: 218°C (TGA)

  • Glass transition temperature: 145°C (DSC)

Photostability

  • 72% degradation after 24 h UV exposure (λ = 254 nm)

  • Primary photoproduct: Quinoidal rearrangement product

Industrial Applications and Patent Landscape

Material Science Applications

  • Nonlinear optical coefficient: χ⁽³⁾ = 1.2 × 10⁻¹² esu (Z-scan technique)

  • Potential as organic semiconductor (μe = 0.03 cm²·V⁻¹·s⁻¹)

Recent Patents

  • WO202318712A1: Use in OLED hole-transport layers (2023)

  • CN115260326A: Anticorrosion additive for epoxy resins (2022)

Environmental Impact and Ecotoxicology

Biodegradation

  • 28% mineralization after 28 days (OECD 301F)

  • Primary metabolite: 4-(Dimethylamino)benzoic acid

Aquatic Toxicity

  • Daphnia magna: EC₅₀ = 12.8 mg/L (48 h)

  • Aliivibrio fischeri: EC₅₀ = 24.3 mg/L (30 min)

Future Research Directions

  • Structure-Activity Optimization: Introducing fluorine substituents to enhance metabolic stability

  • Nanoformulation Development: Lipid nanoparticles for improved bioavailability

  • Mechanistic Studies: Cryo-EM analysis of enzyme-inhibitor complexes

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